Structural Uniqueness: Cyanomethyl-Amide Motif Differentiation from Standard N-Methyl and N-Unsubstituted Benzamides
The presence of the N-cyanomethyl substituent in CAS 1436256-39-1 distinguishes it from simpler N-methyl and N-unsubstituted benzamide analogs. Pihlaja et al. (2003) demonstrated that N-methyl-N-cyanomethyl benzamides exhibit a characteristic electron ionization (EI) fragmentation pathway involving loss of the cyanomethyl group (•CH₂CN, 40 Da), which serves as a diagnostic mass spectrometric signature absent from N-methyl benzamides lacking the nitrile functionality [1]. While no direct biological activity comparison is available for this specific compound, the nitrile group is a well-established pharmacophoric element in numerous P2X7 receptor antagonists, contributing to hydrogen-bond acceptor capacity and metabolic stability relative to unsubstituted amides [2].
| Evidence Dimension | Mass spectrometric fragmentation pathway (EI-MS diagnostic ion) |
|---|---|
| Target Compound Data | Predicted key fragment: [M – •CH₂CN]⁺ (loss of 40 Da from molecular ion; molecular formula C₁₆H₂₃N₃O, MW 273.38) |
| Comparator Or Baseline | N-methyl-N-cyanomethyl benzamides (class): characteristic loss of •CH₂CN confirmed by Pihlaja et al. (2003); N-methyl benzamides: no corresponding nitrile loss |
| Quantified Difference | Qualitative presence vs. absence of the 40 Da neutral loss fragmentation pathway diagnostic of the N-cyanomethyl group |
| Conditions | Electron ionization mass spectrometry (EI-MS), 70 eV; Pihlaja et al. (2003) study conditions |
Why This Matters
The diagnostic EI-MS fragmentation signature enables unambiguous analytical confirmation of the N-cyanomethyl structural feature for quality control and identity verification during procurement.
- [1] Pihlaja K, Taskinen A, Dölling W, et al. Mass spectrometric behaviour of substituted N-methyl-N-cyanomethyl benzamides under electron ionization. Rapid Commun Mass Spectrom. 2003;17(22):2571-2574. doi:10.1002/rcm.1245. View Source
- [2] H. Lundbeck A/S. Benzamides. United States Patent US 9,102,591 B2. Filed October 10, 2013, issued August 11, 2015. View Source
